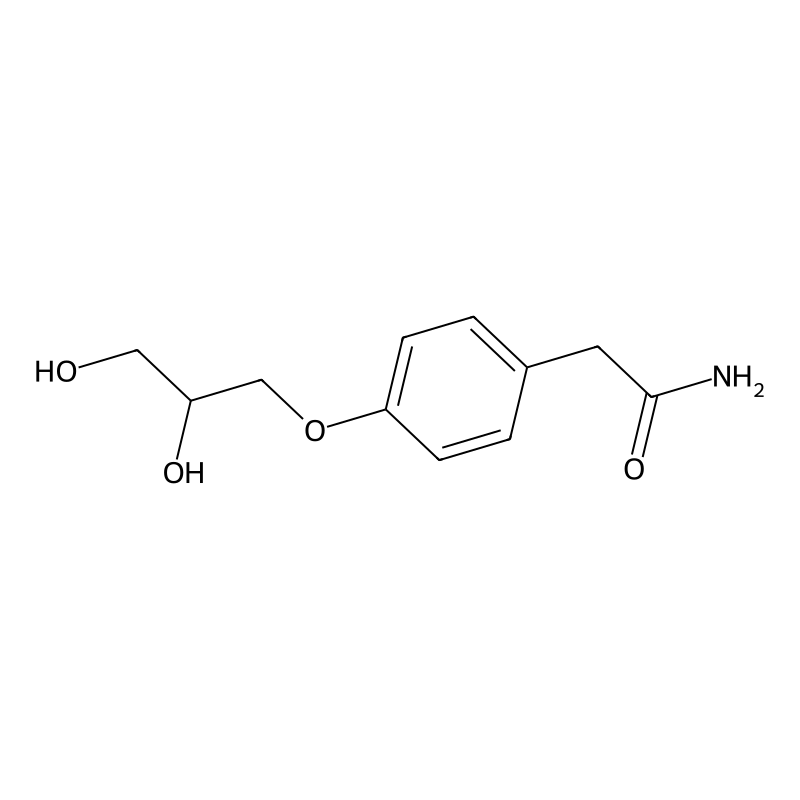

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in Analytical Workflows

- 3. The Non-Interchangeability of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide in Pharmacopeial Calibration

- 4. Quantitative Evidence Guide: Differentiating 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Analytical methods for Atenolol impurity quantification demand exact reference standards; generic substitutes or crude mixtures introduce co-eluting contaminants that cause false OOS results. This certified standard (CAS 61698-76-8) guarantees precise chromatographic retention matching pharmacopeial requirements for impurity B.

- Validates stability-indicating RP-HPLC methods per EP/USP.

- Enables accurate LOQ establishment and system suitability testing.

- Supports forced degradation studies to map breakdown pathways.

Reliable identity and purity from SMolecule ensure audit-ready batch release testing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8), universally recognized as Atenolol Impurity B or USP Related Compound A, is a highly polar, diol-substituted phenylacetamide [1]. In pharmaceutical procurement and analytical quality control, it serves as an indispensable reference standard for the impurity profiling of the beta-blocker Atenolol. Unlike the active pharmaceutical ingredient (API) which features an isopropylamine moiety, this compound contains a 2,3-dihydroxypropoxy side chain, fundamentally altering its chromatographic retention and solubility profile [2]. Procurement of high-purity, well-characterized lots of this specific molecule is a strict regulatory prerequisite for validating stability-indicating HPLC methods, establishing Limits of Quantitation (LOQ), and ensuring compliance with pharmacopeial thresholds during API manufacturing[1].

Procurement Fit

Attempting to substitute certified 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide with crude synthetic byproducts, structural analogs (such as Atenolol Impurity A or C), or uncharacterized generic diols critically compromises analytical workflows [1]. Because regulatory guidelines strictly define the Relative Retention Time (RRT) and resolution parameters for Atenolol and its specific impurities, using a proxy material prevents accurate peak identification and system calibration [2]. Furthermore, uncharacterized mixtures often contain co-eluting isobaric contaminants that distort UV-absorbance quantification, leading to false out-of-specification (OOS) results for the parent API. Only the exact, high-purity standard guarantees the precise chromatographic behavior required to meet stringent ICH Q3A guidelines for impurity reporting [3].

Substitution Risk

Different impurity standards (e.g., Related Compound A) exhibit distinct retention times; cross-use may misassign peaks and invalidate system suitability.

Monograph-specific limits apply only to the designated compound; substituting analogs may lead to incorrect batch release decisions.

Terminal diol and hydrogen-bonding profile govern retention and ionization; non-identical standards may not reflect target impurity response.

References

- [1] United States Pharmacopeia (USP) Monograph: Atenolol. USP-NF. Rockville, MD: United States Pharmacopeial Convention.

- [2] European Pharmacopoeia (Ph. Eur.) Monograph 0703: Atenolol. European Directorate for the Quality of Medicines & HealthCare (EDQM).

- [3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Impurities in New Drug Substances Q3A(R2).

Pharmacopeial Separation: RRT Calibration Against Parent API

In reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing standard C18 columns and gradient elution, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide demonstrates a distinct and highly reproducible Relative Retention Time (RRT) compared to the parent drug [1]. Because of its highly polar diol group, it elutes significantly earlier than the more hydrophobic isopropylamine-containing Atenolol. Procurement of >95% pure standard is required to establish this exact RRT, preventing peak misidentification that occurs when using crude synthetic mixtures or closely related analogs [2].

| Evidence Dimension | Chromatographic Retention Behavior (RP-HPLC) |

| Target Compound Data | Distinct early elution profile driven by the polar 2,3-dihydroxypropoxy moiety. |

| Comparator Or Baseline | Atenolol API (parent drug) and other specified impurities (e.g., Impurity A, C, D). |

| Quantified Difference | Provides baseline resolution (Rs > 1.5) and a fixed RRT essential for system suitability testing, which cannot be achieved with uncalibrated mixtures. |

| Conditions | C18 reverse-phase HPLC, buffered aqueous/organic mobile phase, UV detection. |

Procuring the exact, high-purity standard is mandatory for calibrating HPLC systems to meet pharmacopeial system suitability and resolution requirements.

Spectroscopic Quantification and LOQ Validation

Accurate quantification of trace impurities requires a reliable spectroscopic response. 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide possesses a characteristic UV absorption maximum at approximately 254 nm, enabling highly sensitive detection [1]. When compared to uncharacterized crude reaction mixtures, the use of a certified, high-purity standard allows analytical chemists to establish a precise Limit of Quantitation (LOQ) and Limit of Detection (LOD). Crude mixtures introduce background noise and overlapping chromophores that artificially inflate the calculated impurity mass balance, risking regulatory rejection of the API batch [2].

| Evidence Dimension | Spectroscopic Signal-to-Noise for LOQ |

| Target Compound Data | High-purity standard enables precise LOQ/LOD calibration at 254 nm. |

| Comparator Or Baseline | Crude synthetic mixtures or degraded API samples. |

| Quantified Difference | Eliminates baseline interference, ensuring accurate mass balance calculations within the strictly regulated ≤ 0.15% threshold for specified impurities. |

| Conditions | HPLC-UV analysis at 254 nm during routine batch release testing. |

High-purity standard procurement directly prevents false-positive impurity reporting and costly API batch rejections.

Processability: Byproduct Tracking in API Manufacturing

During the commercial synthesis of Atenolol, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is frequently generated as a byproduct from the reaction of 4-hydroxyphenylacetamide with glycidol derivatives [1]. Procuring this specific compound as a reference material allows process engineers to quantitatively track its formation in real-time. By comparing the concentration of this diol byproduct against the desired epoxide intermediate (Impurity C) or the final API, manufacturers can fine-tune reaction temperature, pH, and stoichiometry. Substituting this standard with generic structural analogs makes it impossible to accurately map the reaction kinetics of this specific pathway [1].

| Evidence Dimension | Reaction Pathway Monitoring |

| Target Compound Data | Direct quantification of the diol byproduct formation rate. |

| Comparator Or Baseline | Generic structural analogs or theoretical yield calculations. |

| Quantified Difference | Enables precise stoichiometric and thermal adjustments to track byproduct formation down to the 0.05% reporting threshold, maximizing the yield of the target API. |

| Conditions | In-process control (IPC) monitoring during the alkylation phase of Atenolol synthesis. |

Allows chemical engineers to optimize manufacturing yields and reduce downstream purification costs by accurately monitoring specific byproduct formation.

Pharmacopeial Quality Control and Batch Release

Where this compound is the right choice for analytical laboratories validating stability-indicating RP-HPLC methods and performing routine batch release testing of Atenolol drug substances and drug products to meet EP/USP standards [1].

API Synthesis Process Optimization

Where this compound is the right choice for process chemists needing a precise reference standard to monitor in-process byproduct formation during the alkylation of 4-hydroxyphenylacetamide, enabling the optimization of reaction conditions to improve overall API yield[2].

Degradation Pathway and Toxicological Profiling

Where this compound is the right choice for researchers conducting forced degradation studies (e.g., oxidative, hydrolytic, or photolytic stress) on beta-blockers, requiring a pure standard to map degradation kinetics and perform structural elucidation of breakdown products [3].

Application Fit

References

- [1] United States Pharmacopeia (USP) Monograph: Atenolol. USP-NF. Rockville, MD: United States Pharmacopeial Convention.

- [2] European Pharmacopoeia (Ph. Eur.) Monograph 0703: Atenolol. European Directorate for the Quality of Medicines & HealthCare (EDQM).

- [3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Impurities in New Drug Substances Q3A(R2).

Quantity

XLogP3

Appearance

Melting Point

Wikipedia

Explore Compound Types